molecular formula C10H13ClS B3057694 1-(tert-Butylsulfanyl)-2-chlorobenzene CAS No. 84051-21-8

1-(tert-Butylsulfanyl)-2-chlorobenzene

Cat. No.: B3057694
CAS No.: 84051-21-8
M. Wt: 200.73 g/mol
InChI Key: DUMIIJLRONWCIL-UHFFFAOYSA-N
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Description

1-(tert-Butylsulfanyl)-2-chlorobenzene is an organic compound characterized by the presence of a tert-butylsulfanyl group and a chlorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(tert-Butylsulfanyl)-2-chlorobenzene can be synthesized through a multi-step process starting from readily available precursors. One common method involves the reaction of 2-chlorobenzenethiol with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butylsulfanyl)-2-chlorobenzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by various nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the chlorine atom, to yield the corresponding benzene derivative.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles such as amines and thiols.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: Derivatives with different functional groups replacing the chlorine atom.

    Oxidation Reactions: Sulfoxides and sulfones.

    Reduction Reactions: Benzene derivatives with reduced chlorine content.

Scientific Research Applications

1-(tert-Butylsulfanyl)-2-chlorobenzene has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Materials Science: Employed in the development of novel materials with specific properties.

    Pharmaceutical Research: Investigated for its potential use in drug development and medicinal chemistry.

    Chemical Biology: Utilized in studies involving the modification of biological molecules.

Mechanism of Action

The mechanism of action of 1-(tert-Butylsulfanyl)-2-chlorobenzene involves its interaction with specific molecular targets. The tert-butylsulfanyl group can undergo various chemical transformations, influencing the compound’s reactivity and interactions with other molecules. The chlorine atom can participate in substitution reactions, leading to the formation of new derivatives with distinct properties.

Comparison with Similar Compounds

  • 1-(tert-Butylsulfanyl)-4-chlorobenzene
  • 1-(tert-Butylsulfanyl)-3-chlorobenzene
  • 1-(tert-Butylsulfanyl)-2-fluorobenzene

Comparison: 1-(tert-Butylsulfanyl)-2-chlorobenzene is unique due to the specific positioning of the tert-butylsulfanyl group and the chlorine atom on the benzene ring This positioning influences its chemical reactivity and the types of reactions it can undergo

Properties

IUPAC Name

1-tert-butylsulfanyl-2-chlorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClS/c1-10(2,3)12-9-7-5-4-6-8(9)11/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMIIJLRONWCIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20517069
Record name 1-(tert-Butylsulfanyl)-2-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20517069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84051-21-8
Record name 1-(tert-Butylsulfanyl)-2-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20517069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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